N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide
Overview
Description
Mechanism of Action
Target of Action
LSN2463359, also known as N-Isopropyl-5-(pyridin-4-ylethynyl)picolinamide, is a positive allosteric modulator of the metabotropic glutamate 5 (mGlu5) receptor . The mGlu5 receptor is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in learning and memory .
Mode of Action
As a positive allosteric modulator, LSN2463359 enhances the function of the mGlu5 receptor . It potentiates mGlu5-mediated Ca2+ influx in vitro, giving curve shifts 2 to 3 fold over agonist alone . This means that it increases the receptor’s response to its natural ligand, glutamate, leading to increased intracellular calcium levels .
Biochemical Pathways
The mGlu5 receptor is involved in various biochemical pathways, including the glutamatergic neurotransmission pathway . By enhancing the function of the mGlu5 receptor, LSN2463359 can influence these pathways and their downstream effects . For instance, it can modulate the behavioral response to administration of the competitive NMDA receptor antagonist .
Pharmacokinetics
This suggests that it can cross the blood-brain barrier, which is crucial for its activity in the central nervous system .
Result of Action
LSN2463359 has been shown to exert wake-promoting, cognitive, and motor effects in vivo . It attenuates aspects of the behavioral response to administration of the competitive NMDA receptor antagonist . Moreover, it selectively attenuates reversal learning deficits observed in the neurodevelopmental MAM E17 model .
Action Environment
The action of LSN2463359 can be influenced by various environmental factors. For instance, the presence of its target, the mGlu5 receptor, is crucial for its activity . Additionally, the presence of the natural ligand, glutamate, can influence its modulatory effects . .
Biochemical Analysis
Biochemical Properties
LSN2463359 plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of the mGlu5 receptor . This means that it enhances the activity of this receptor, which is involved in various cellular processes, including synaptic plasticity, learning, and memory .
Cellular Effects
In terms of cellular effects, LSN2463359 influences cell function by modulating the activity of the mGlu5 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LSN2463359 involves its binding to the mGlu5 receptor, thereby enhancing the receptor’s activity . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LSN2463359 can change over time . This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of LSN2463359 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
LSN2463359 is involved in the metabolic pathways related to the mGlu5 receptor . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of LSN2463359 within cells and tissues can be influenced by various factors . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of LSN2463359 can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LSN2463359 involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxylic acid and 4-ethynylpyridine.
Formation of Intermediate: The intermediate compound is formed through a series of reactions including esterification, reduction, and coupling reactions.
Final Product: The final step involves the coupling of the intermediate with isopropylamine to form LSN2463359.
Industrial Production Methods
Industrial production of LSN2463359 follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
LSN2463359 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of LSN2463359 with modified functional groups, which can be used for further research and development .
Scientific Research Applications
LSN2463359 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the modulation of mGluR5 receptors.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Potential therapeutic agent for cognitive disorders, schizophrenia, and other neurological conditions.
Industry: Utilized in the development of new pharmacological agents targeting mGluR5 receptors
Comparison with Similar Compounds
Similar Compounds
LSN2814617: Another positive allosteric modulator of mGluR5 with similar properties.
ADX88178: A potent positive allosteric modulator for mGluR4 receptors.
VU-1545: A positive allosteric modulator of mGluR5 with different pharmacokinetic properties.
Uniqueness
LSN2463359 is unique due to its high selectivity and potency for mGluR5 receptors, as well as its ability to penetrate the brain and exert wake-promoting effects. This makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes .
Properties
IUPAC Name |
N-propan-2-yl-5-(2-pyridin-4-ylethynyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12(2)19-16(20)15-6-5-14(11-18-15)4-3-13-7-9-17-10-8-13/h5-12H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFRSGTRKNXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=C(C=C1)C#CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166641 | |
Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401031-52-4 | |
Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401031-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methylethyl)-5-[2-(4-pyridinyl)ethynyl]-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1401031-52-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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